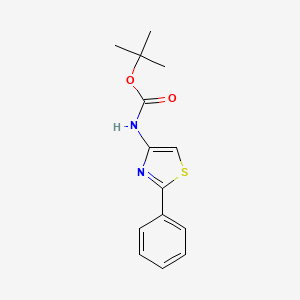
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is an organic compound belonging to the class of oxolanes It features a chloromethyl group attached to a tetramethyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane can be achieved through several methods. One common approach involves the chloromethylation of 2,2,5,5-tetramethyloxolane using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Formation of oxirane derivatives.
Reduction: Methyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2,2,5,5-tetramethyloxolane has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloromethyl)-benzoyl chloride
- 2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine
- 3-Chloromethyl-1,2,4-triazolin-5-one
Uniqueness: 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane is unique due to its tetramethyloxolane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to other chloromethylated compounds .
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZOHQEJCHYWGFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(O1)(C)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
